N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine
Description
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a morpholine derivative
Properties
IUPAC Name |
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N4O/c1-13(2)10-21(8-9-22-13)7-6-20(3)12-18-5-4-11(19-12)14(15,16)17/h4-5H,6-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUIBQSCGMHUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CCN(C)C2=NC=CC(=N2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps. One common approach is to start with the pyrimidine ring and introduce the trifluoromethyl group through a nucleophilic substitution reaction. The morpholine derivative can be introduced via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the pyrimidine ring or the morpholine moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing groups, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its structural features suggest it could be explored for pharmacological activity, particularly in the development of new therapeutic agents.
Industry: It could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group could enhance its binding affinity or alter its metabolic stability, while the morpholine moiety might influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with trifluoromethyl groups and morpholine derivatives. Examples might include:
- 4-(trifluoromethyl)pyrimidine-2-amine
- N-methyl-4-(trifluoromethyl)pyrimidin-2-amine
- 2-(2,2-dimethylmorpholin-4-yl)ethylamine
Uniqueness
What sets N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine apart is the combination of these functional groups in a single molecule. This unique structure could confer specific properties, such as enhanced chemical stability, improved pharmacokinetic properties, or unique reactivity patterns, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
